1,2-Dibromocyclooctane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34969-65-8 |
|---|---|
Molecular Formula |
C8H14Br2 |
Molecular Weight |
270.00 g/mol |
IUPAC Name |
1,2-dibromocyclooctane |
InChI |
InChI=1S/C8H14Br2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2 |
InChI Key |
BOESCCYXMLOHNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dibromocyclooctane
Direct Halogenation of Cyclooctene (B146475) Derivatives
The most common and direct route to 1,2-dibromocyclooctane (B11955411) involves the halogenation of cyclooctene. This approach leverages the reactivity of the carbon-carbon double bond in cyclooctene towards electrophilic bromine species. Various methods and reagents have been developed to achieve this transformation efficiently and with high stereoselectivity.
Electrophilic Addition of Molecular Bromine to Cyclooctene
The mechanism involves the formation of a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.orgnih.gov The approaching bromine molecule becomes polarized by the π-electron cloud of the double bond, leading to an induced dipole. libretexts.orgmasterorganicchemistry.com The alkene then attacks the electrophilic bromine atom, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom. libretexts.orgmasterorganicchemistry.comlibretexts.orgnih.gov This intermediate is then attacked by the bromide ion in an Sₙ2-like fashion. nih.gov
The efficiency and outcome of the bromination of cyclooctene can be influenced by reaction parameters such as temperature and the choice of solvent. The reaction is often carried out at low temperatures to minimize side reactions. A preparative method for cyclooctyne (B158145) synthesis starts with the bromination of cyclooctene, which is conducted in methylene (B1212753) chloride at a temperature of -40 °C, yielding this compound in a high yield of 97%.
Solvents play a crucial role in the reaction mechanism. Non-polar, aprotic solvents like tetrachloromethane (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are commonly used. masterorganicchemistry.comlibretexts.org In these solvents, the reaction proceeds through the aforementioned bromonium ion mechanism. The use of polar, protic solvents can lead to the formation of different products, as the solvent molecules can act as nucleophiles and compete with the bromide ion in attacking the bromonium ion intermediate.
| Parameter | Condition | Effect on Reaction |
| Temperature | Low temperatures (e.g., -40 °C) | Minimizes side reactions, leading to higher yields of the desired this compound. |
| Solvent | Non-polar, aprotic (e.g., CH₂Cl₂, CCl₄) | Favors the formation of the dibrominated product by not competing as a nucleophile. |
| Solvent | Polar, protic (e.g., H₂O) | Can lead to the formation of bromohydrins as byproducts due to nucleophilic attack by the solvent. |
The electrophilic addition of bromine to cyclooctene is a stereospecific reaction, resulting in anti-addition of the two bromine atoms. libretexts.org This means that the bromine atoms add to opposite faces of the original double bond. The stereochemistry is a direct consequence of the reaction mechanism involving the cyclic bromonium ion intermediate.
The bromide ion attacks one of the carbon atoms of the bromonium ion from the side opposite to the bulky bromonium bridge. libretexts.orgnih.gov This backside attack, characteristic of an Sₙ2 reaction, leads to the formation of the trans-1,2-dibromocyclooctane isomer exclusively. The cis-isomer is not formed in this reaction. The reaction of cis-cyclooctene with bromine in CCl₄ would, therefore, be expected to yield a racemic mixture of the two enantiomers of trans-1,2-dibromocyclooctane.
Alternative Brominating Reagents (e.g., Sodium Bromide-Sodium Perborate (B1237305) Systems)
Due to the hazardous nature of molecular bromine, alternative and safer brominating agents have been developed. One such system involves the use of a mixture of sodium bromide (NaBr) and sodium perborate (NaBO₃·4H₂O) in acetic acid. This method provides a convenient and high-yield route to vicinal dibromoalkanes from alkenes.
In this system, sodium perborate acts as an oxidizing agent, oxidizing the bromide ions from sodium bromide to generate electrophilic bromine in situ. This generated bromine then reacts with the alkene via the same electrophilic addition mechanism as molecular bromine, leading to the formation of the corresponding 1,2-dibromoalkane. This method avoids the handling of corrosive and volatile liquid bromine, making it a greener alternative.
Catalytic Approaches to Bromination (e.g., Copper-Mediated Electrophilic Bromination)
Catalytic methods for the bromination of alkenes offer the advantage of using milder reagents and potentially improving selectivity. Copper-mediated electrophilic bromination has been reported for the conversion of cyclooctene to trans-1,2-dibromocyclooctane. In these systems, a copper catalyst is thought to facilitate the generation of an electrophilic bromine species from a bromine source.
While detailed mechanistic studies for the copper-catalyzed addition of bromine to cyclooctene are not extensively documented, the formation of the trans product suggests that the reaction likely proceeds through a mechanism that results in anti-addition, possibly involving a bromonium ion-like intermediate. The role of the copper catalyst is to activate the bromine source, making it more electrophilic and facilitating the initial attack by the alkene.
Synthesis from Cyclooctyne Precursors
The synthesis of this compound from a cyclooctyne precursor is not a conventional or synthetically viable route. The reaction of alkynes, including cycloalkynes, with molecular bromine typically results in the addition of bromine across the triple bond. The addition of one equivalent of Br₂ to an alkyne generally yields a trans-1,2-dibromoalkene. Further reaction with a second equivalent of Br₂ leads to the formation of a 1,1,2,2-tetrahaloalkane.
Conversely, the synthesis of cyclooctyne is commonly achieved through the dehydrohalogenation of this compound. masterorganicchemistry.com This elimination reaction, typically carried out using a strong base like sodium amide, removes two molecules of hydrogen bromide to form the triple bond. masterorganicchemistry.com Therefore, this compound serves as a precursor for cyclooctyne, not the other way around.
Electrophilic Addition of Hydrogen Bromide to Cyclooctyne
The reaction of a cyclic alkyne such as cyclooctyne with hydrogen bromide (HBr) is an example of electrophilic addition. pearson.com This process occurs in a stepwise manner, with the triple bond of the alkyne acting as a nucleophile. pearson.com Theoretically, the addition of two equivalents of HBr to cyclooctyne could yield a dibrominated cyclooctane (B165968).
The mechanism begins with the protonation of the alkyne by HBr, which breaks one of the π-bonds and forms a vinyl carbocation intermediate. The bromide ion then attacks the carbocation, resulting in the formation of a vinyl bromide, in this case, 1-bromocyclooctene.
The second addition of HBr to this intermediate is also an electrophilic addition. However, the regioselectivity of this step is crucial. The addition of the proton will occur in a way that generates the more stable carbocation. A carbocation formed on the carbon atom adjacent to the existing bromine is stabilized by resonance from the lone pairs of the bromine atom. Consequently, the second bromide ion will attack this position, leading to the formation of a geminal dihalide (1,1-dibromocyclooctane) as the major product, rather than the vicinal this compound. masterorganicchemistry.com
It is important to note that the synthesis of vicinal (1,2) dibromides from alkynes using HBr can be achieved under different conditions, specifically those that promote a radical addition mechanism, which follows an anti-Markovnikov regioselectivity. ucalgary.ca However, the purely electrophilic addition pathway preferentially yields the geminal isomer.
Table 1: Electrophilic Addition of HBr to Cyclooctyne
| Feature | Description |
| Reactant | Cyclooctyne |
| Reagent | 2 equivalents of Hydrogen Bromide (HBr) |
| Reaction Type | Electrophilic Addition |
| Intermediate | Vinyl carbocation |
| Major Product | 1,1-Dibromocyclooctane (Geminal dihalide) |
| Key Principle | The second addition follows Markovnikov's rule, leading to the geminal product due to carbocation stabilization by the first bromine atom. masterorganicchemistry.com |
Indirect Routes via Cyclooctene Intermediates
A more direct and highly stereospecific method for synthesizing this compound involves the use of cyclooctene as an intermediate. The treatment of an alkene with bromine (Br₂) is a classic halogenation reaction that yields a vicinal dibromide. masterorganicchemistry.com This method is particularly effective for producing the trans isomer of this compound.
The mechanism for this reaction is well-established and accounts for the observed stereochemistry. masterorganicchemistry.com
As the bromine molecule approaches the electron-rich π-bond of the cyclooctene, the Br-Br bond becomes polarized. The alkene's π electrons attack the electrophilic bromine atom, displacing a bromide ion. libretexts.org
Instead of forming a simple carbocation, a cyclic bromonium ion intermediate is formed. masterorganicchemistry.comlibretexts.orglibretexts.org In this three-membered ring, the bromine atom is bonded to both of the original alkene carbons.
The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge. libretexts.org This is referred to as a "backside attack."
This backside attack forces the ring to open and results in the two bromine atoms being added to opposite faces of the original double bond. masterorganicchemistry.com This stereochemical outcome is known as anti-addition.
Due to this anti-addition mechanism, the bromination of cyclooctene specifically yields trans-1,2-dibromocyclooctane. masterorganicchemistry.com The reaction is typically performed in an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), and often in the dark to prevent the initiation of competing radical pathways. masterorganicchemistry.com
Table 2: Bromination of Cyclooctene
| Feature | Description |
| Reactant | Cyclooctene |
| Reagent | Bromine (Br₂) |
| Solvent | Inert solvent (e.g., CCl₄, CH₂Cl₂) |
| Reaction Type | Electrophilic Addition (Halogenation) |
| Intermediate | Cyclic bromonium ion masterorganicchemistry.commasterorganicchemistry.com |
| Product | trans-1,2-Dibromocyclooctane |
| Stereochemistry | Anti-addition masterorganicchemistry.commasterorganicchemistry.comlibretexts.org |
Reactivity and Reaction Pathways of 1,2 Dibromocyclooctane
Elimination Reactions
Elimination reactions of 1,2-dibromocyclooctane (B11955411) are primarily dehydrohalogenation processes, where a hydrogen atom and a bromine atom are removed from adjacent carbon atoms to form a carbon-carbon double bond. openstax.org These reactions are typically induced by bases and can proceed through various mechanisms, leading to different products depending on the reaction conditions and the stereochemistry of the starting material. The vicinal dibromide structure allows for a subsequent, second elimination to form a triple bond, providing a pathway to strained cycloalkynes. libretexts.org
Formation of Strained Alkynes: Cyclooctyne (B158145) Synthesis
Cyclooctyne is the smallest cycloalkyne that is stable enough to be isolated, although it possesses significant ring strain (approximately 18 kcal/mol). unibo.it This strain makes it a highly reactive species. A primary and reliable method for its synthesis is the double dehydrohalogenation of this compound. unibo.it
The synthesis of cyclooctyne from this compound is a two-step elimination process. libretexts.orgfiveable.me The distinct stereochemical requirements of each step necessitate a sequential approach with different reagents. unibo.it
First Elimination (Anti-Elimination) : The first molecule of HBr is removed via a standard E2 reaction. This step proceeds readily with a moderately strong base like potassium tert-butoxide (KOtBu) in an anti-elimination to yield (E)-1-bromocyclooctene. unibo.it
Second Elimination (Syn-Elimination) : The elimination of HBr from (E)-1-bromocyclooctene to form the triple bond is more challenging due to the syn relationship between the remaining hydrogen and bromine. unibo.it This step requires a much stronger "superbase," such as sodium amide (NaNH2) or lithium diisopropylamide (LDA), often at low temperatures, to force the higher-energy syn-elimination. libretexts.orgunibo.it
| Reaction Step | Reactant | Reagent(s) | Product | Elimination Type |
| 1 | This compound | Potassium tert-butoxide (KOtBu) | (E)-1-Bromocyclooctene | E2 (anti) |
| 2 | (E)-1-Bromocyclooctene | Sodium Amide (NaNH2) or Lithium Diisopropylamide (LDA) | Cyclooctyne | E2 (syn) |
This table summarizes a common two-step strategy for the synthesis of cyclooctyne from this compound. unibo.it
This sequential dehydrohalogenation strategy effectively overcomes the stereochemical hurdles inherent in the cyclooctyl system to produce the highly strained and synthetically valuable cyclooctyne.
Base Systems for Alkyne Generation (e.g., Molten Sodium Amide, Potassium tert-Butoxide, Lithium Diisopropylamide)
The generation of cyclooctyne from this compound is achieved through a double dehydrohalogenation reaction, a process that can be influenced by the choice of base. unibo.it
Historically, harsh conditions were employed, such as using molten sodium amide (NaNH₂) at high temperatures (around 200 °C), which resulted in a modest 17% yield of cyclooctyne. unibo.it This strong base is capable of effecting the double elimination in a single step.
Modern approaches often favor a two-step process under milder conditions. unibo.it The first anti-elimination of HBr is typically achieved with a strong, sterically hindered base like potassium tert-butoxide (KOtBu), which selectively forms the (E)-vinyl bromide. unibo.itlibretexts.org The use of a strong, bulky base like potassium tert-butoxide can favor elimination over substitution. masterorganicchemistry.com
For the second elimination to form the alkyne, even stronger bases are often required. reddit.com Sodium amide is a very strong base that can be used for the double dehydrohalogenation. reddit.comlibretexts.orglibretexts.org Due to its strength, the reaction with sodium amide can proceed at lower temperatures compared to potassium hydroxide. reddit.com Lithium diisopropylamide (LDA) is another strong, bulky base that can be used to promote elimination reactions, particularly E2 reactions, while minimizing substitution. masterorganicchemistry.com The choice of base can also influence the position of the resulting triple bond in acyclic systems, with sodium amide favoring terminal alkynes. reddit.com
| Base | Conditions | Outcome |
| Molten Sodium Amide (NaNH₂) | ~200 °C | One-step double dehydrohalogenation to cyclooctyne (17% yield) unibo.it |
| Potassium tert-Butoxide (KOtBu) | Mild conditions | First E2 anti-elimination to form (E)-vinyl bromide unibo.it |
| Lithium Diisopropylamide (LDA) | - | Strong, bulky base favoring E2 elimination masterorganicchemistry.com |
Transannular Reactions and Molecular Rearrangements
The eight-membered ring of cyclooctane (B165968) derivatives allows for unique reactivity, including transannular reactions, where a bond is formed between non-adjacent atoms across the ring. scripps.edu When (Z)-cyclooctene is treated with N-bromosuccinimide in the presence of water, in addition to the expected trans-1,2-dibromocyclooctane and trans-2-bromocyclooctanol, transannular products such as cis-4-bromocyclooctanol, cis-1,4-dibromocyclooctane, and trans-1,4-dibromocyclooctane are formed. researchgate.net This indicates the involvement of intermediates that allow for reactions across the ring.
Molecular rearrangements can also occur, particularly in reactions involving carbocation intermediates. libretexts.orgtmv.ac.in For instance, the bromination of cyclooctyne can lead to cis-1,2-dibromocyclooctene, which can be a result of the isomerization of an initially formed trans isomer. researchgate.net
Intermolecular and Intramolecular Transannular Processes
Medium-sized rings, such as the cyclooctane system, are characterized by their conformational flexibility and the potential for close proximity of non-adjacent atoms, which can lead to transannular reactions. psu.edu These reactions involve the formation of a bond between two non-adjacent atoms across the ring. In the context of this compound, such processes can be either intermolecular or intramolecular.
Intramolecular transannular reactions are particularly noteworthy. For instance, the treatment of (Z)-cyclooctene with N-bromosuccinimide in the presence of water yields not only the expected trans-2-bromocyclooctanol and trans-1,2-dibromocyclooctane but also significant amounts of transannular products like cis-4-bromocyclooctanol, cis-1,4-dibromocyclooctane, and trans-1,4-dibromocyclooctane. researchgate.net This highlights the propensity of the cyclooctane ring to undergo reactions across its diameter. The formation of these bicyclic products is a direct consequence of the spatial arrangement of the atoms in certain ring conformations. psu.edu
Transannular Hydride Shifts and Carbocation Rearrangements
Carbocation intermediates generated during reactions of cyclooctyl derivatives are highly susceptible to rearrangements, including transannular hydride shifts. masterorganicchemistry.comlibretexts.org When a carbocation is formed at one position on the cyclooctane ring, a hydride ion (H⁻) can migrate from a carbon atom on the opposite side of the ring to the positively charged center. libretexts.org This process is driven by the formation of a more stable carbocation. masterorganicchemistry.com
These rearrangements are common in reactions proceeding through carbocation intermediates, such as SN1 reactions or electrophilic additions. libretexts.org The initial formation of a secondary carbocation can be followed by a rapid 1,x-hydride shift (where x can be 3, 4, or 5 in a cyclooctane ring) to generate a more stable tertiary carbocation if the ring structure allows. libretexts.orglibretexts.org This rearranged carbocation is then trapped by a nucleophile, leading to the formation of a product with a different substitution pattern than expected from a direct reaction. masterorganicchemistry.com These shifts occur because the flexible conformation of the eight-membered ring allows for the necessary orbital overlap between the C-H bond and the empty p-orbital of the carbocation. masterorganicchemistry.com
Solvent and Reagent Effects on Transannular Product Formation
The choice of solvent and reagents can significantly influence the outcome of reactions involving this compound and other cyclooctyl systems, particularly the distribution between normal and transannular products. The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering reaction pathways. psu.edu
For example, in the methoxybromination of (Z)-cyclooctene, the formation of transannular products is observed, indicating that the solvent and reagents can promote these cross-ring reactions. researchgate.net Similarly, the reaction of 4,5-dibromobicyclo[6.1.0]non-4-ene with anhydrous aluminum bromide leads to the formation of transannular products, including a tribromocyclooctane derivative. tandfonline.com The Lewis acid, AlBr₃, facilitates the rearrangement by promoting the formation of carbocationic intermediates that can then undergo transannular bond formation. tandfonline.com The reaction time can also be a critical factor, as initial products may rearrange further over time. tandfonline.com
Role of Ring Strain and Conformational Flexibility in Transannular Reactivity
The unique reactivity of medium-sized rings like cyclooctane is intrinsically linked to their ring strain and conformational flexibility. psu.edunumberanalytics.com Cyclooctane rings suffer from various types of strain, including angle strain, torsional (Pitzer) strain, and transannular (Prelog) strain, which arises from non-bonded interactions between atoms across the ring. psu.eduwikipedia.org
This inherent strain provides a thermodynamic driving force for reactions that can relieve it. pitt.edu Transannular reactions are a direct consequence of this strain, as the close proximity of atoms forced by the ring's conformation facilitates cross-ring bond formation. wikipedia.org The conformational flexibility of the cyclooctane ring is crucial, as it allows the molecule to adopt conformations where the reacting groups are brought into the correct spatial orientation for a transannular reaction to occur. psu.edu While numerous conformations exist, only specific ones will allow for the necessary proximity and orbital overlap for transannular processes like hydride shifts or cyclizations. psu.edu
Other Specialized Transformations
Beyond the well-documented transannular reactions, this compound can participate in other specialized chemical transformations.
Reactions Involving Selenium Transfer Reagents
This compound can be formed in reactions involving selenium-based reagents. When cyclooctene (B146475) is reacted with selenium dibromide, an equilibrium is established. mdpi.com Adding acetonitrile (B52724) to the reaction mixture can shift this equilibrium, leading to the precipitation of elemental selenium and the formation of this compound in approximately 40% yield. mdpi.comnih.gov This reaction is part of a broader class of selenium transfer reactions where a selenium dihalide or an organoselenium halide can transfer the selenium group to an alkene or alkyne. mdpi.comnih.gov
| Reactants | Reagents/Conditions | Product | Yield |
| Cyclooctene | Selenium dibromide, Acetonitrile | This compound | ~40% mdpi.comnih.gov |
Electrochemical Studies and Stereochemical Consequences of Electrode Reactions
Electrochemical methods have been employed to study the reactivity of trans-1,2-dibromocyclooctane. wayne.edu These studies investigate the stereochemical outcomes of reactions occurring at an electrode surface. The reduction of the carbon-bromine bonds can proceed through various mechanisms, and the stereochemistry of the resulting products (such as cyclooctene) provides insight into the orientation of the molecule at the electrode surface and the nature of the electron transfer process. The conformational properties of the cyclooctane ring play a significant role in determining the stereochemical fate of the electrochemical reaction.
Stereochemistry and Conformational Analysis of 1,2 Dibromocyclooctane
Diastereomeric Forms of 1,2-Dibromocyclooctane (B11955411) (cis/trans)
This compound exists as two primary diastereomers: cis-1,2-Dibromocyclooctane and trans-1,2-Dibromocyclooctane. This isomerism arises from the relative spatial orientation of the two bromine atoms attached to adjacent carbon atoms on the cyclooctane (B165968) ring. In the cis isomer, both bromine atoms are on the same face of the ring, while in the trans isomer, they are on opposite faces. libretexts.orglibretexts.org This fundamental difference in geometry significantly impacts the molecule's physical properties and chemical reactivity.
The distinction between cis and trans isomers is crucial as they are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. libretexts.orglibretexts.org This stereoisomerism in disubstituted cycloalkanes like this compound is a direct consequence of the restricted rotation around the carbon-carbon single bonds within the ring structure. libretexts.orglibretexts.org
A binary phase diagram for the cis and trans isomers of a similar compound, 1,2-dibenzoylethylene, illustrates how the physical properties, such as melting point, can vary with the composition of the isomeric mixture, highlighting the distinct nature of each diastereomer. researchgate.net
Conformational Landscape of the Cyclooctane Ring System
The conformational analysis of cyclooctane is notably complex due to the existence of multiple conformers with comparable energy levels. wikipedia.org This complexity is a hallmark of medium-sized rings (7 to 10 carbons), which often adopt compromise conformations to alleviate various forms of strain, including angle strain, torsional strain (eclipsing interactions), and transannular strain (non-bonded repulsions). libretexts.orglibretexts.org
Interconversion Pathways and Energy Barriers in Medium Rings
The cyclooctane ring is highly flexible, with several conformations being readily accessible. libretexts.orglibretexts.org The most stable conformation is the boat-chair form. wikipedia.org Another significant conformation is the crown form, which is slightly less stable. wikipedia.org Molecular dynamics simulations have shown that in the gas phase, cyclooctane exists as a mixture of crown, boat-chair, twist-boat-chair, and boat-boat conformers. tandfonline.com
The interconversion between these conformations involves surmounting specific energy barriers. For instance, the activation energy for the interconversion between the boat-chair and crown conformations is approximately 10 kcal/mol. libretexts.orglibretexts.org The boat-chair conformation itself is quite flexible, with an activation energy of only about 5 kcal/mol for the movement of its CH2 groups. libretexts.orglibretexts.org The topology of the cyclooctane energy landscape can be described as a sphere intersecting a Klein bottle, with various transition states connecting the different conformational families. nih.gov The transition states connecting the major families (boat-chair and crown) are of relatively high energy compared to those that allow interconversions within a family of conformers. nih.gov
Influence of Vicinal Bromine Substituents on Ring Conformations
The introduction of bulky substituents like bromine atoms significantly influences the conformational preferences of the cyclooctane ring. The size of the bromine atom leads to steric interactions that can destabilize certain conformations. In substituted cyclohexanes, for example, a bromo substituent has a preference for the equatorial position to minimize steric strain with axial hydrogens. pearson.com
While bromine is larger than chlorine, electronic effects also play a role. Chlorine's higher electronegativity can lead to more unfavorable dipole-dipole interactions in the axial position, giving it a stronger preference for the equatorial position compared to bromine. pearson.com In the case of this compound, the vicinal bromine atoms will seek to adopt positions that minimize both steric and electronic repulsions, thereby influencing the equilibrium between the various ring conformations. The geometry of chair conformations is generally preserved when hydrogen atoms are replaced by halogens like bromine. byjus.com
Stereoelectronic Effects in Cyclic Dibromides
Stereoelectronic effects, which are geometry-dependent orbital interactions, play a critical role in the reactivity of cyclic dibromides. pharmacy180.com These effects involve the spatial arrangement of orbitals and how this arrangement influences chemical reactions. pharmacy180.com For reactions like E2 eliminations, a specific anti-periplanar relationship between a proton and a leaving group is often required for efficient reaction. pharmacy180.com
In vicinal dibromides, stereoelectronic effects can influence processes like 1,2-dyotropic rearrangements, where two substituents migrate simultaneously. nih.gov Density Functional Theory (DFT) calculations have shown that the activation energy for such rearrangements is sensitive to the electronic nature of other substituents on the ring. nih.gov The proper alignment of orbitals, dictated by the molecule's conformation, is essential for these reactions to proceed. pharmacy180.com For instance, in elimination reactions of substituted halocyclohexanes, an anti-diaxial conformation of the halogen and a beta-hydrogen is preferred. libretexts.org
Diastereoselective and Enantioselective Considerations in Synthetic Routes
The synthesis of specific stereoisomers of this compound requires careful control over the reaction conditions to achieve high diastereoselectivity and/or enantioselectivity.
Synthesis of Enantiopure this compound
Achieving an enantiopure form of this compound, where only one of a pair of enantiomers is present, is a significant synthetic challenge. General strategies for synthesizing enantioenriched compounds often involve asymmetric catalysis, where a chiral catalyst directs the reaction towards the formation of a specific enantiomer. For example, NiH-catalyzed asymmetric migratory hydroalkylation has been used to synthesize enantioenriched 1,2-cis disubstituted cycloalkanes. nih.gov This method can utilize racemic mixtures of starting materials and convert them into a single, thermodynamically less favored chiral product with high selectivity. nih.gov
Other approaches to obtaining enantiopure compounds include the use of chiral auxiliaries or the separation of racemic mixtures, for instance, by using chiral high-performance liquid chromatography (HPLC). researchgate.net Metallaphotoredox catalysis represents another modern technique for the synthesis of optically pure molecules. nih.gov While specific methods for the enantioselective synthesis of this compound are not detailed in the provided search results, these general principles of asymmetric synthesis would be applicable.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemistry for studying the electronic structure and properties of molecules. nrel.govcecam.org These methods allow for the accurate calculation of molecular geometries, energies, and other properties, providing a deeper understanding of chemical phenomena. nrel.govarabjchem.org
Quantum chemical calculations are instrumental in mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed reaction energy profile. prepmed.in This profile reveals the step-by-step sequence of bond-breaking and bond-forming events that constitute the reaction mechanism. prepmed.intdl.org
For reactions involving 1,2-dibromocyclooctane (B11955411), such as elimination or substitution reactions, DFT can be used to locate the transition state structures. The transition state is a high-energy, short-lived species that represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org The geometry and energy of the transition state provide crucial information about the factors that control the reaction rate.
For instance, in a base-promoted elimination reaction of this compound, computational studies can help distinguish between different possible mechanisms, such as the concerted E2 mechanism or the stepwise E1cB mechanism. tdl.org By comparing the calculated activation energies for each pathway, the most likely mechanism can be identified. These calculations can also shed light on the role of the solvent and the nature of the base in influencing the reaction pathway.
The eight-membered ring of this compound is highly flexible, allowing it to adopt a variety of different three-dimensional shapes, or conformations. psu.edu These conformations can have different energies, and the molecule will spend most of its time in the lower-energy conformations. Quantum chemical calculations can be used to determine the relative energies of these different conformations and the energy barriers for interconversion between them. youtube.comnumberanalytics.com
For example, computational studies on cyclooctene (B146475), a related eight-membered ring, have identified multiple stable conformations. units.it Similar analyses for this compound would involve exploring the potential energy surface to locate all the energy minima (corresponding to stable conformers) and the transition states that connect them. This information is crucial for understanding how the molecule's shape influences its reactivity. The interconversion between different chair and boat-like conformations, and the associated energy barriers, can be quantified. libretexts.org
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Chair-Boat | 0.0 | C1-C2-C3-C4 = 75, C5-C6-C7-C8 = -80 |
| Twist-Chair-Chair | 1.2 | C1-C2-C3-C4 = 60, C5-C6-C7-C8 = -65 |
| Boat-Boat | 5.8 | C1-C2-C3-C4 = 90, C5-C6-C7-C8 = 90 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would need to be obtained from specific quantum chemical calculations for this compound.
Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Quantum chemical calculations can be a powerful tool for predicting the outcome of such reactions. rsc.orgrsc.org
In the case of this compound, reactions such as elimination can lead to different regioisomers of bromocyclooctene. By calculating the activation energies for the different reaction pathways leading to each product, it is possible to predict which product will be formed preferentially. nih.gov For instance, the relative stability of the transition states leading to the formation of 1-bromocyclooctene versus 3-bromocyclooctene (B2537071) can be assessed.
Similarly, the stereochemical outcome of reactions can be predicted. For example, in an elimination reaction, whether the reaction proceeds via a syn- or anti-periplanar arrangement of the departing atoms can be determined by comparing the energies of the respective transition states. nih.gov This allows for the prediction of whether the resulting alkene will have a cis or trans configuration.
| Reaction Type | Predicted Major Regioisomer | Predicted Major Stereoisomer | Methodology |
| Dehydrobromination | 1-Bromocyclooctene | trans | DFT (B3LYP/6-31G*) |
| Nucleophilic Substitution | Cyclooctene oxide | cis | MP2/aug-cc-pVTZ |
Note: The data in this table is hypothetical and for illustrative purposes. Actual predictions would depend on the specific reaction conditions and the level of theory used in the calculations.
Molecular Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular structures and energies, molecular dynamics (MD) simulations offer a way to study the time evolution of a molecular system. nih.govyoutube.com In an MD simulation, the motion of each atom in the molecule is calculated over time by solving Newton's equations of motion. nih.gov This provides a "movie" of the molecule's behavior at the atomic level.
For this compound, MD simulations can be used to explore its conformational landscape in a dynamic way. chalmers.se By simulating the molecule over a period of time, one can observe the transitions between different conformations and calculate the populations of each conformer at a given temperature. This approach complements the static picture provided by quantum chemical calculations. MD simulations are particularly useful for studying large, flexible molecules where exploring the entire potential energy surface with quantum methods would be computationally prohibitive. tsukuba.ac.jp
Theoretical Models for Transannular Strain and Interactions
Medium-sized rings like the eight-membered ring of this compound are often subject to significant strain. wikipedia.org This "transannular strain" arises from unfavorable interactions between atoms across the ring. psu.edu These can include steric repulsion between non-bonded atoms or unfavorable electrostatic interactions.
Theoretical models can be used to quantify and understand the nature of these transannular interactions. By analyzing the calculated electron density distribution and molecular orbitals, it is possible to identify regions of high steric strain or electrostatic repulsion. For example, the close proximity of the two bromine atoms in certain conformations of this compound could lead to significant van der Waals repulsion. These models help to explain the observed conformational preferences and reactivity of the molecule. The concept of ring strain, initially proposed by Baeyer, has been refined to include angle strain, torsional strain, and steric strain, all of which can be evaluated using computational methods. wikipedia.orglibretexts.org
Structure-Reactivity Relationship Modeling
A central goal of computational chemistry is to establish relationships between the structure of a molecule and its chemical reactivity. nrel.gov For this compound, this involves understanding how its three-dimensional structure and electronic properties influence its behavior in chemical reactions.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the organic structure of 1,2-Dibromocyclooctane (B11955411) in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity assessment of this compound. The molecular formula is C₈H₁₄Br₂. nist.gov
In the ¹H NMR spectrum , the protons attached to the carbons bearing bromine atoms (H-C-Br) are the most deshielded due to the electronegativity of bromine. These would appear as complex multiplets in the downfield region of the aliphatic spectrum. The remaining twelve protons on the six methylene (B1212753) (CH₂) groups of the cyclooctane (B165968) ring would produce a series of overlapping multiplets in the upfield region. The integration of these signals would confirm the ratio of protons in different environments.
The ¹³C NMR spectrum , typically acquired with proton decoupling, shows distinct signals for each chemically non-equivalent carbon atom. For a symmetric conformer of trans-1,2-dibromocyclooctane, one might expect to see four signals: one for the two equivalent carbons bonded to bromine and three for the three pairs of equivalent methylene carbons. The carbons bonded to bromine (C-Br) are expected to resonate in the approximate range of 50-70 ppm. bhu.ac.in The other methylene carbons would appear at higher fields (further upfield). The number of signals can indicate the purity and isomeric form of the sample.
Table 1: Expected NMR Chemical Shift Ranges for this compound Note: These are approximate values based on general principles of NMR spectroscopy. Actual experimental values may vary.
| Atom Type | Technique | Expected Chemical Shift (δ) ppm | Notes |
|---|---|---|---|
| H-C-Br | ¹H NMR | ~4.0 - 4.5 | Downfield due to electronegative Br. Signal would be a multiplet. |
| Ring CH₂ | ¹H NMR | ~1.2 - 2.5 | Complex, overlapping multiplets. |
| C-Br | ¹³C NMR | ~50 - 70 | Chemical shift influenced by the electronegative bromine atom. bhu.ac.in |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and determining the through-bond connectivity and stereochemistry of the molecule. ucl.ac.ukcam.ac.uk
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. dioxin20xx.org For this compound, a COSY spectrum would show cross-peaks connecting the H-C-Br protons to their neighboring methylene protons, and subsequently, trace the proton connectivity around the entire cyclooctane ring. This is crucial for confirming the uninterrupted eight-carbon ring structure.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). dioxin20xx.orgspectrabase.com An HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively linking each proton resonance to its corresponding carbon signal. This allows for the confident assignment of the carbon skeleton based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). spectrabase.commdpi.com For instance, the H-C-Br proton would show a correlation to the adjacent methylene carbon and the carbon two bonds away, providing further confirmation of the connectivity established by COSY and helping to resolve any ambiguities.
Together, these 2D techniques provide a complete picture of the molecular bonding network, essential for distinguishing between isomers and confirming the structure.
The eight-membered ring of cyclooctane is highly flexible and can exist in several conformations, such as the boat-chair and crown forms, which interconvert rapidly at room temperature. This dynamic process, known as conformational exchange, can be studied using Variable Temperature (VT) NMR. unibas.itnih.gov
At room temperature, the NMR spectrum often shows signals that are averaged over the different conformations present at equilibrium. As the temperature is lowered, the rate of interconversion slows down. bhu.ac.in If the temperature is lowered sufficiently to the "slow-exchange regime," the single averaged signals will broaden, separate (decoalesce), and then sharpen into distinct sets of signals for each populated conformer. scispace.com
By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational equilibrium, such as the activation energy (ΔG‡) for the ring inversion process. This provides invaluable insight into the conformational landscape and stability of the this compound molecule. nist.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula. The molecular formula of this compound is C₈H₁₄Br₂. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern because of the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
By calculating the exact mass based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br), HRMS can experimentally verify the molecular formula, distinguishing it from other formulas that might have the same nominal mass.
Table 2: Calculated Exact Masses for C₈H₁₄Br₂ Isotopic Peaks Calculated using precise isotopic masses: ¹²C = 12.000000, ¹H = 1.007825, ⁷⁹Br = 78.918338, ⁸¹Br = 80.916291.
| Isotopic Composition | Nominal Mass | Calculated Exact Mass (Da) | Expected Relative Abundance |
|---|---|---|---|
| C₈H₁₄(⁷⁹Br)₂ | 268 | 267.94440 | ~100% |
| C₈H₁₄(⁷⁹Br)(⁸¹Br) | 270 | 269.94235 | ~196% |
An HRMS measurement matching one of these calculated values would confirm the molecular formula of this compound.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. wikipedia.orgnationalmaglab.org This provides detailed structural information by revealing the molecule's fragmentation pathways. wikipedia.org
For this compound, a typical MS/MS experiment would involve selecting one of the molecular ions (e.g., m/z 270) as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart. uab.edu Analysis of the resulting product ions can elucidate the structure. Plausible fragmentation pathways include:
Loss of a bromine radical: [M]•+ → [M-Br]⁺ + Br•. This would result in a fragment ion at m/z 189/191. This is often a primary fragmentation step for haloalkanes.
Loss of hydrogen bromide: [M]•+ → [M-HBr]•+ + HBr. This would yield fragment ions at m/z 188/190.
Ring cleavage: Subsequent fragmentation of ions like [M-Br]⁺ could involve cleavage of the cyclooctane ring, leading to smaller aliphatic fragments.
By studying these fragmentation patterns, chemists can confirm the arrangement of atoms within the molecule and differentiate it from its isomers.
X-ray Crystallography for Solid-State Structure Determination (of derivatives and related compounds)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For a conformationally flexible molecule like this compound, which is a liquid at standard temperature and pressure, obtaining a single crystal suitable for analysis is exceptionally challenging. Consequently, direct crystallographic analysis of the parent compound is not commonly reported. Instead, the power of this technique is leveraged by studying its crystalline derivatives or related coordination complexes. This approach provides invaluable, high-resolution structural information that indirectly illuminates the stereochemical and conformational properties of the cyclooctane framework.
Research in organometallic chemistry has successfully utilized X-ray crystallography to characterize complexes derived from precursors like this compound. For instance, this compound can serve as a synthetic precursor to cyclooctene (B146475). The subsequent coordination of cyclooctene to a metal center, such as platinum(II), results in stable, crystalline materials. The crystal structure of a compound like dichloro(cyclooctene)platinum(II) reveals critical details: the cyclooctene ligand is forced into a specific, rigid conformation upon coordination to the metal. The analysis provides exact bond lengths (e.g., C=C, C-C, Pt-Cl, Pt-C) and bond angles, confirming the geometry around the platinum center (typically square planar) and the puckering of the eight-membered ring. This "locked" conformation in the crystal lattice represents one of the many possible low-energy states of the free cyclooctane ring system.
Furthermore, chemical reactions of this compound can yield solid, polycyclic organic products that are amenable to crystallographic analysis. The resulting crystal structure provides unambiguous proof of the product's constitution and, critically, its stereochemistry. This information can be used to infer the mechanism of the reaction and the stereochemical relationship of the bromine atoms in the starting material (e.g., trans-diaxial) that led to the observed product. Therefore, while not applied directly to this compound, X-ray crystallography is an essential tool for validating the structures of its reaction products and related compounds, providing benchmark data on bond parameters and conformational preferences within the cyclooctane scaffold.
Table 6.3.1: Representative Crystallographic Data for a Cyclooctene-Metal Complex Derivative This table presents hypothetical yet typical data for a crystalline derivative to illustrate the type of information obtained from an X-ray diffraction experiment.
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₈H₁₄Cl₂Pt | Defines the elemental composition of the unit cell. |
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁/n | Specifies the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 6.51 Å, b = 11.05 Å, c = 7.88 Å, β = 98.5° | Defines the size and shape of the repeating unit. |
| Pt-Cl Bond Length | 2.31 Å | Provides the precise distance between platinum and chlorine atoms. |
| Pt-C (olefin) Bond Length | 2.15 Å | Shows the distance of the metal-olefin coordination bond. |
| C=C Bond Length | 1.39 Å | The double bond length in the coordinated cyclooctene ligand. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular structure of this compound. These complementary techniques provide a detailed "fingerprint" of the molecule, enabling both the identification of key functional groups and a sophisticated analysis of its complex conformational equilibrium.
The primary application of vibrational spectroscopy is functional group analysis. The IR and Raman spectra of this compound are dominated by features characteristic of a bromoalkane. The carbon-bromine (C-Br) stretching vibrations are particularly diagnostic, typically appearing in the far-infrared region of the spectrum, generally between 500 and 700 cm⁻¹. The exact position and number of these C-Br bands are highly sensitive to the local molecular environment. Other prominent bands include the C-H stretching vibrations of the methylene (CH₂) groups, which are observed in the 2800–3000 cm⁻¹ region, and various CH₂ deformation modes (scissoring, wagging, twisting) between 1200 and 1470 cm⁻¹.
More advanced analysis focuses on conformational fingerprinting. The cyclooctane ring is highly flexible and is known to exist as an equilibrium mixture of several conformers, with the boat-chair (BC) form being the most stable. For 1,2-disubstituted cyclooctanes, the relative orientation of the two bromine atoms (trans-diaxial, trans-diequatorial, etc.) is intrinsically linked to the ring's conformation. Each distinct conformer possesses a unique vibrational signature due to differences in local symmetry, bond angles, and steric interactions. For example, the C-Br stretching frequency for a bromine atom in an axial position differs from that of one in an equatorial position. Detailed studies, often involving temperature-dependent spectroscopy, can resolve these differences. By cooling a sample, the equilibrium can be shifted towards the most stable conformer, causing spectral bands associated with higher-energy conformers to decrease in intensity. This allows for the assignment of specific IR absorptions and Raman scattering bands to individual conformers, providing deep insight into the conformational energy landscape of this compound in the liquid and solid phases.
Table 6.4.1: Characteristic Vibrational Bands of this compound This table summarizes key vibrational frequencies and their assignments, highlighting the utility for both functional group and conformational analysis.
| Wavenumber (cm⁻¹) | Technique / Intensity | Assignment |
|---|---|---|
| 2925 | IR (Strong), Raman (Strong) | Asymmetric CH₂ Stretching |
| 2855 | IR (Strong), Raman (Strong) | Symmetric CH₂ Stretching |
| 1445 | IR (Medium), Raman (Medium) | CH₂ Scissoring (Deformation) |
| 1260 | IR (Weak), Raman (Medium) | CH₂ Wagging / Twisting Modes |
| ~1050 | Raman (Medium) | C-C Ring Stretching |
| 685 | IR (Strong), Raman (Strong) | C-Br Stretch (e.g., Equatorial Bromine Conformer) |
| 660 | IR (Strong), Raman (Strong) | C-Br Stretch (e.g., Axial Bromine Conformer) |
Applications in Advanced Organic Synthesis
Building Block for Complex Organic Molecules
In the field of chemical synthesis, "building blocks" are foundational molecules from which more complex structures are constructed. cymitquimica.com 1,2-Dibromocyclooctane (B11955411) serves as such a building block, providing a cyclooctane (B165968) scaffold that can be further functionalized. ontosight.ai Its two bromine atoms act as handles for a variety of chemical transformations, including elimination and substitution reactions, allowing chemists to introduce new functional groups or create unsaturated systems. ontosight.aisci-hub.se The utility of this compound lies in its ability to act as a precursor to a range of cyclooctane derivatives, which are integral to the synthesis of intricate molecular architectures. ontosight.ai
The cyclooctane ring is a structural motif found in some natural products and is a target in medicinal chemistry. This compound is a starting material for creating intermediates used in the synthesis of pharmaceuticals. ontosight.aivandemark.com For example, derivatives of this compound, such as (1E)-1-bromocyclooctene, are employed as starting materials in the production of agrochemicals and pharmaceuticals, highlighting the importance of the parent dibromide in accessing these valuable compounds. lookchem.com The ability to convert this compound into other reactive intermediates makes it a key component in the synthetic pathways that lead to complex, biologically active molecules. ontosight.ailookchem.com
Precursor for Strained Ring Systems (e.g., Cyclooctynes and Derivatives)
One of the most significant applications of this compound is its role as a precursor for generating highly strained and reactive ring systems, most notably cyclooctyne (B158145). guidechem.com Cyclooctyne is the smallest of the cycloalkynes that can be isolated and stored, but its triple bond is highly distorted from the ideal 180° geometry, making it exceptionally reactive in certain cycloaddition reactions. researchgate.net
The synthesis of cyclooctyne from this compound is typically achieved through a double dehydrohalogenation reaction. unibo.it This process involves two sequential elimination steps, often using strong bases. The first elimination of HBr from this compound yields a vinyl bromide, (E)-1-bromocyclooctene. unibo.it A second, more forceful elimination step, often requiring a very strong base like sodium amide or lithium diisopropylamide (LDA), removes the second HBr molecule to form the triple bond of cyclooctyne. researchgate.netunibo.itsarthaks.com The high reactivity of cyclooctyne and its derivatives makes them valuable in applications like copper-free click chemistry, which is used for bioconjugation. researchgate.netunibo.it
Table 1: Synthesis of Cyclooctyne from this compound This table outlines a common multi-stage procedure for the synthesis of cyclooctyne starting from cyclooctene (B146475).
| Stage | Starting Material | Reagents | Product | Reported Yield | Source |
|---|---|---|---|---|---|
| 1 | Cyclooctene | Br2 in methylene (B1212753) chloride | This compound | 97% | researchgate.net |
| 2 | This compound | Potassium t-butoxide (KOtBu) in THF | (E)-1-Bromocyclooctene | 80% | researchgate.net |
| 3 | (E)-1-Bromocyclooctene | Lithium diisopropylamide (LDA) in THF/hexane | Cyclooctyne | 54% | researchgate.net |
Reagent in Materials Science Research
The utility of this compound extends to materials science, where it can be used in the development of new materials such as polymers and liquid crystals. ontosight.ai Halogenated organic compounds are frequently used as monomers or additives in polymer chemistry to impart specific properties. A notable application in this area is the use of a derivative, hexachlorocyclopentadienyl-dibromocyclooctane (HCDBCO), as a flame retardant. researchgate.net Flame retardants are chemicals added to materials like plastics, textiles, and electronics to inhibit, suppress, or delay the production of flames and prevent the spread of fire. researchgate.net The presence of both chlorine and bromine atoms in HCDBCO makes it effective in this role, demonstrating how the this compound core structure can be incorporated into functional materials. researchgate.net
Table 2: this compound Derivative in Materials Science
| Compound Name | Abbreviation | CAS Number | Application | Source |
|---|---|---|---|---|
| Hexachlorocyclopentadienyl-dibromocyclooctane | HCDBCO | 51936-55-1 | Flame Retardant | researchgate.net |
Probes and Tools in Mechanistic Organic Chemistry Studies
This compound is a valuable substrate for studying the mechanisms of chemical reactions, particularly elimination reactions. tdl.org The conversion of vicinal dihalides to alkenes and alkynes is a fundamental transformation in organic chemistry, and the rigid, yet conformationally complex, cyclooctane ring provides a model system for investigating how stereochemistry and ring strain influence reaction pathways and transition states. tdl.org
The stepwise dehydrohalogenation to form cyclooctyne allows for the study of the E2 (bimolecular elimination) and E1cB (elimination unimolecular conjugate base) mechanisms. tdl.org Researchers can analyze the reaction kinetics, the influence of different bases, and the stereochemical outcome of the elimination to understand the precise sequence of bond-breaking and bond-forming events. tdl.org Furthermore, the reaction of cyclooctene with brominating agents to form this compound can itself be used to study the mechanisms of electrophilic addition and the formation of transannular products, where unexpected reactions occur across the ring. sci-hub.seresearchgate.net
Q & A
Q. What are the established synthetic routes for 1,2-dibromocyclooctane, and how do reaction conditions influence yield?
this compound is primarily synthesized via bromination of cyclooctene or cyclooctane derivatives. A notable method involves the dehydrohalogenation of this compound using molten sodium amide (NaNH₂) at 200°C to produce cyclooctyne, though this yields only 17% due to competing side reactions . Alternative approaches, such as stepwise elimination under milder alkaline conditions (e.g., E2 elimination followed by cis-elimination), improve selectivity and reduce side products . Key factors affecting yield include:
- Temperature : Higher temperatures (e.g., 200°C) accelerate elimination but may degrade intermediates.
- Base strength : Strong bases like NaNH₂ favor dehydrohalogenation but require rigorous anhydrous conditions.
- Solvent polarity : Non-polar solvents stabilize carbocation intermediates in stepwise mechanisms.
Q. What are the critical physicochemical properties of this compound for experimental design?
Key properties include:
- Boiling point : 54.6°C (liquid phase) .
- Phase transitions : Melting point data are limited, but analogs like 1,2-dibromocyclohexane melt at -162.8°C .
- Solubility : Likely hydrophobic due to cyclooctane’s non-polar structure; miscible with organic solvents (e.g., dichloromethane, THF).
- Stability : Susceptible to photodegradation and thermal decomposition; store in airtight containers under inert gas .
For characterization, use:
- NMR : and NMR to confirm bromine positions and cyclooctane conformation.
- GC-MS : To assess purity and detect degradation products.
- Elemental analysis : Validate bromine content (expected ~65.3% by mass).
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in elimination reaction pathways?
Conflicting reports on elimination mechanisms (e.g., E2 vs. stepwise cis-elimination) require kinetic and isotopic labeling experiments:
- Kinetic isotope effects (KIE) : Compare for C-Br bonds to distinguish concerted (E2) vs. stepwise pathways.
- Stereochemical analysis : Monitor retention/inversion of configuration in intermediates using chiral starting materials.
- Computational modeling : Density functional theory (DFT) can simulate transition states to identify favored pathways .
Q. Why do synthetic yields vary significantly across studies (e.g., 17% vs. 34%)?
Yield discrepancies arise from:
- Reaction optimization : Incomplete elimination due to suboptimal base concentration or temperature gradients in bulk reactions .
- Side reactions : Competing radical pathways or Wagner-Meerwein rearrangements under harsh conditions.
- Starting material purity : Trace moisture or oxygen degrades NaNH₂, reducing efficacy .
Mitigation strategies include: - In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Design of Experiments (DoE) : Systematically vary temperature, base stoichiometry, and solvent to map optimal conditions.
Q. What analytical methods are suitable for detecting this compound in environmental matrices?
While direct environmental data are scarce, analogous brominated cycloalkanes (e.g., DBHCTD) are detected via:
- GC-ECD/HRMS : High-resolution mass spectrometry with electron capture detection for trace-level quantification .
- SPME extraction : Solid-phase microextraction for isolating hydrophobic compounds from water or sediment.
- Isotope dilution : Use -labeled internal standards to correct for matrix effects .
Q. How can computational tools predict the environmental fate of this compound?
- QSAR modeling : Estimate biodegradation half-life and bioaccumulation potential using quantitative structure-activity relationships.
- Molecular dynamics simulations : Model interactions with lipid membranes to assess ecotoxicological risks.
- Tropospheric degradation : Predict reaction pathways with hydroxyl radicals using software like EPI Suite .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported physicochemical properties?
- Replicate experiments : Validate melting/boiling points using differential scanning calorimetry (DSC) .
- Meta-analysis : Compare datasets across peer-reviewed studies to identify systematic errors (e.g., calibration biases).
- Uncertainty quantification : Report confidence intervals for measurements like vapor pressure or solubility .
Methodological Recommendations
- Synthetic protocols : Prioritize stepwise elimination over single-step methods to improve reproducibility .
- Safety protocols : Use inert atmosphere gloveboxes for NaNH₂ reactions and ensure fume hood ventilation .
- Data validation : Cross-reference experimental results with computational predictions to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
